molecular formula C23H14Cl2N2O2S B12170363 N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Cat. No.: B12170363
M. Wt: 453.3 g/mol
InChI Key: KXHSBZYYINRIJD-QNPCYTEQSA-N
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Description

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound features a thiazolidinone core with various substituents that enhance its biological activity.

Preparation Methods

The synthesis of N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives such as:

  • N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . The uniqueness of N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide lies in its specific substituents that enhance its biological activity.

Properties

Molecular Formula

C23H14Cl2N2O2S

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C23H14Cl2N2O2S/c24-17-8-6-15(7-9-17)14-20-22(29)27(19-12-10-18(25)11-13-19)23(30-20)26-21(28)16-4-2-1-3-5-16/h1-14H/b20-14-,26-23?

InChI Key

KXHSBZYYINRIJD-QNPCYTEQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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